N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a pyrazole ring substituted with an ethyl group and a phenylsulfonyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with a suitable sulfonyl chloride, followed by amidation with a propanamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-(phenylsulfonyl)propanamide: A compound with a similar sulfonyl group but lacking the pyrazole ring.
N-(1-ethyl-1H-pyrazol-3-yl)acetamide: A related compound with an acetamide group instead of a propanamide group.
Uniqueness
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(phenylsulfonyl)propanamide is unique due to its combination of a pyrazole ring, an ethyl group, and a phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-3-19-11-9-15(18-19)13(2)17-16(20)10-12-23(21,22)14-7-5-4-6-8-14/h4-9,11,13H,3,10,12H2,1-2H3,(H,17,20) |
InChI Key |
RQMZBUHNNGKAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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